molecular formula C12H18N2O4S B3058506 3-Nitro-N,N-dipropylbenzenesulfonamide CAS No. 89840-76-6

3-Nitro-N,N-dipropylbenzenesulfonamide

Cat. No.: B3058506
CAS No.: 89840-76-6
M. Wt: 286.35 g/mol
InChI Key: VDXRCDGJYBNCSP-UHFFFAOYSA-N
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Description

3-Nitro-N,N-dipropylbenzenesulfonamide is an organic compound with the linear formula C12H18N2O4S . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=S(C1=CC(N+=O)=CC=C1)(N(CCC)CCC)=O . This indicates the presence of a nitro group (N+=O), a sulfonamide group (O=S(N(CCC)CCC)=O), and a benzene ring (C1=CC=CC=C1).

Scientific Research Applications

Crystal Structure and Properties

  • Crystal Structure of Oryzalin : Oryzalin, a sulfonamide with herbicidal properties, has a crystal structure where dihedral angles between the benzene ring and nitro groups are 26.15 and 54.80 degrees. The propyl arms of the dipropylamino substituent lie on opposite sides of this ring plane. In the crystal, N-H...O and C-H...O hydrogen bonds generate a three-dimensional network (Kang et al., 2015).

Chemical Synthesis and Applications

  • Synthesis and Evaluation of Nitrobenzenesulfonamides : Nitrobenzenesulfonamides, including 3-Nitro-N,N-dipropylbenzenesulfonamide, have been synthesized and evaluated as hypoxic cell selective cytotoxic agents. They showed preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro, although in vivo results were not significant (Saari et al., 1991).

Electrochemical and Environmental Studies

  • Electrochemical Reduction Mechanism : The electrochemical reduction of benzenesulfonyl derivatives, including those with nitro substituents, has been studied, revealing insights into the reduction steps and mechanisms involved (Zanoni & Stradiotto, 1991).

Pharmacological and Biochemical Research

  • Antiviral Evaluation of Acyclic Azanucleosides : Studies on acyclic azanucleosides developed from sulfanilamide, which include nitrobenzenesulfonyl compounds, have been conducted. However, these azanucleosides were found to be devoid of activity against several RNA- and DNA-viruses in vitro (Gawin et al., 2008).

Biofilm Inhibition Research

  • Bacterial Biofilm Inhibition : A study on nitrobenzenesulfonamides for bacterial biofilm inhibition showed that certain synthesized molecules displayed suitable inhibitory action against biofilms of Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

Green Chemistry

  • Green Synthesis of 3-Nitrobenzenesulfonyl Chloride : A novel green synthesis method for 3-nitrobenzenesulfonyl chloride has been developed, reducing the amount of acidic waste gas and waste water by 40% (Zhong-xiu, 2009).

Safety and Hazards

Sigma-Aldrich provides 3-Nitro-N,N-dipropylbenzenesulfonamide “as-is” and makes no representation or warranty with respect to this product . Therefore, researchers are responsible for confirming the product’s identity and purity, and for understanding its safety and hazards .

Properties

IUPAC Name

3-nitro-N,N-dipropylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-8-13(9-4-2)19(17,18)12-7-5-6-11(10-12)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXRCDGJYBNCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337259
Record name 3-Nitro-N,N-dipropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-76-6
Record name 3-Nitro-N,N-dipropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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